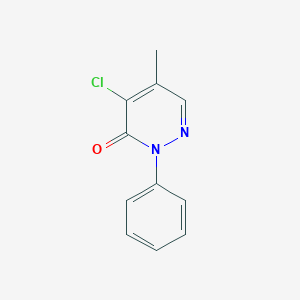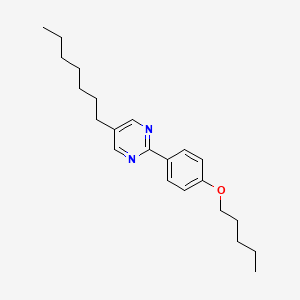
9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in medicinal chemistry and material sciences. This compound is particularly notable for its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine typically involves the chlorination of 6,7-diethoxy-1,2,3,4-tetrahydroacridine. The starting material, 6,7-diethoxy-1,2,3,4-tetrahydroacridine, can be synthesized through the interaction between cyclohexanone and anthranilic acid, followed by chlorination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted acridine derivatives.
Oxidation: Formation of acridone derivatives.
Reduction: Formation of dihydroacridine derivatives.
Aplicaciones Científicas De Investigación
9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Neurodegenerative Diseases: Similar compounds have been investigated for their potential in treating Alzheimer’s disease by inhibiting acetylcholinesterase.
Material Sciences: Acridine derivatives are used in the development of organic electronic materials and photophysical studies.
Mecanismo De Acción
The mechanism of action of 9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerases, which are essential for DNA replication and transcription . This mechanism is crucial for its potential anti-cancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Acriflavine: An acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and diethoxy groups enhance its ability to interact with biological targets and improve its solubility and stability compared to other acridine derivatives.
Propiedades
Número CAS |
914930-99-7 |
|---|---|
Fórmula molecular |
C17H20ClNO2 |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
9-chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C17H20ClNO2/c1-3-20-15-9-12-14(10-16(15)21-4-2)19-13-8-6-5-7-11(13)17(12)18/h9-10H,3-8H2,1-2H3 |
Clave InChI |
QINJGXOOQNXCBP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)C(=C3CCCCC3=N2)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


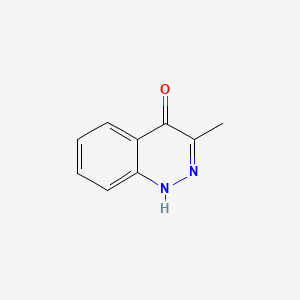
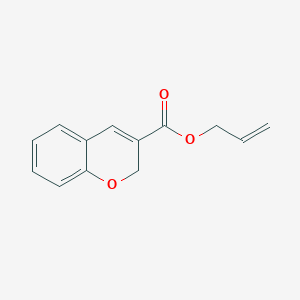
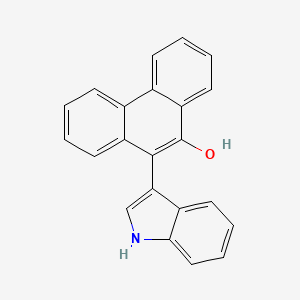
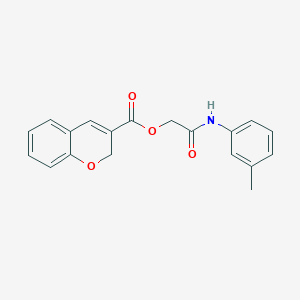
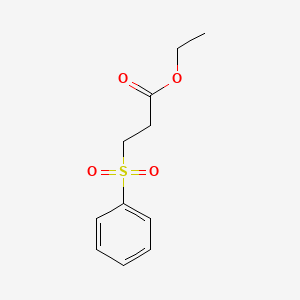
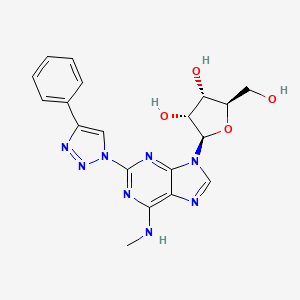
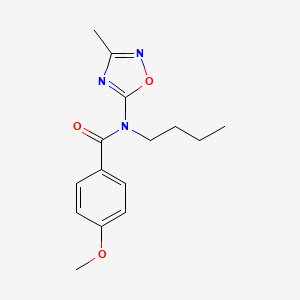
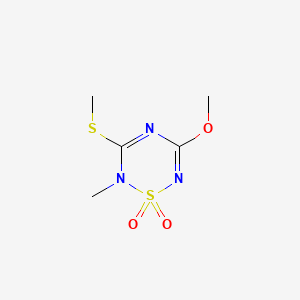
![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)
